Cas no 80573-04-2 (Balsalazide)

Balsalazide structure
Balsalazide structure
Product Name:Balsalazide
CAS-Nr.:80573-04-2
MF:C17H15N3O6
MW:357.317504167557
MDL:MFCD00868204
CID:60236
PubChem ID:54585
Update Time:2025-10-28

Balsalazide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (E)-5-((4-((2-Carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • Balsalazide
    • ASOXIME CHLORIDE
    • BALSALAZIDE DISODIUM SALT
    • BALSALAZIDE SODIUM
    • balsalazido
    • BALSALZIDE DISODIUM
    • (E)-5-[[4-[[(2-Carboxyethyl)amino]-carbonyl]phenyl]azo-2-hydroxybenzoic acid
    • Balsalazide Disodium
    • Balsalazidum
    • 3-tert-butylsulfanylpyridin-4-ylamine
    • 5-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazen-1-yl)-2-hydroxybenzoic acid
    • KS-5215
    • HMS3369E09
    • 5-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • SCHEMBL118300
    • F85019
    • SCHEMBL138311
    • D07488
    • P80AL8J7ZP
    • AC-8500
    • BALSALAZIDE [MI]
    • AB01209737-01
    • 3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazono]-6-oxo-cyclohexa-1,4-diene-1-carboxylic acid
    • Balsalazido [Spanish]
    • Balsalazida [Spanish]
    • Giazo
    • SMR000469221
    • 3-[[4-[(2-carboxyethylamino)-oxomethyl]phenyl]hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid
    • IPOKCKJONYRRHP-UHFFFAOYSA-N
    • HMS2052K19
    • (E)-5-({p-[(2-carboxyethyl)carbamoyl]phenyl}azo)-2-salicylic acid
    • FT-0602905
    • NCGC00164634-02
    • Colazide
    • Tox21_112252
    • AS-17568
    • Benzoic acid, 5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-
    • MLS001424257
    • CHEMBL1208641
    • BALSALAZIDE [WHO-DD]
    • 5-[4-(2-carboxy-ethylcarbamoyl)-phenylazo]-2-hydroxy-benzoic acid
    • BIDD:GT0772
    • Balsalazide-d3DisodiumSalt
    • HY-B0667
    • Balsalazida
    • 5-[4-(2-Carboxyethylcarbamoyl)phenylazo]salicylic acid
    • 80573-04-2
    • NC00390
    • Benzoic acid, 5-((4-(((2-carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, (E)-
    • BENZOIC ACID, 5-((4-(((2-CARBOXYETHYL)AMINO)CARBONYL)PHENYL)AZO)-2-HYDROXY-
    • MFCD00868204
    • BDBM50565694
    • 5-[(E)-{4-[(2-carboxyethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoic acid
    • CHEBI:94605
    • BALSALAZIDE [INN]
    • CHEBI:267413
    • BALSALAZIDE [VANDF]
    • Q27166431
    • (3E)-3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • EN300-119538
    • GTPL11569
    • DB01014
    • NCGC00164634-01
    • Balsalazidum [Latin]
    • 399030-81-0
    • CCG-101140
    • s4842
    • DTXCID5020653
    • CHEMBL1201346
    • NS00038077
    • HMS2233C19
    • Q-200671
    • UNII-P80AL8J7ZP
    • Colazal
    • SCHEMBL15841310
    • AKOS015892568
    • Balsalazide (INN)
    • Tox21_112252_1
    • DTXSID7040653
    • (E)-5-[[[-4-(2-Carboxyethyl)aminocarbonyl]phenyl]azo]-2-hydroxybenzoic acid
    • Bacitracin zinc, Antibiotic for Culture Media Use Only
    • (E)-5-((4-(((2-Carboxyethyl)amino)carbonyl)phenyl)azo)-2-hydroxybenzoic acid
    • SCHEMBL142548
    • 3-(2-{4-[(2-carboxyethyl)carbamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
    • A839951
    • Balsalazide [INN:BAN]
    • 5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid
    • Q347337
    • 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid
    • (E)-5-((4-(2-carboxyethylcarbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid
    • DTXSID50861027
    • CAS-80573-04-2
    • Z2588038982
    • HMS3394K19
    • 5-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid (ACI)
    • Benzoic acid, 5-[(1E)-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxy- (9CI)
    • Benzoic acid, 5-[[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]azo]-2-hydroxy-, (E)- (ZCI)
    • Colaza
    • BRD-K41410256-304-02-2
    • MDL: MFCD00868204
    • Inchi: 1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/b20-19+
    • InChI-Schlüssel: IPOKCKJONYRRHP-FMQUCBEESA-N
    • Lächelt: C(C1C(O)=CC=C(/N=N/C2C=CC(C(=O)NCCC(=O)O)=CC=2)C=1)(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 357.09600
  • Monoisotopenmasse: 357.096
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 687
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 145A^2
  • XLogP3: 2.2

Experimentelle Eigenschaften

  • Farbe/Form: Gelbes bis orangefarbenes kristallines Pulver
  • Dichte: 1.44 g/cm3
  • Schmelzpunkt: 254-255?C
  • Brechungsindex: 1.649
  • PSA: 148.65000
  • LogP: 3.10120

Balsalazide Sicherheitsinformationen

Balsalazide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B116300-5mg
Balsalazide
80573-04-2
5mg
$ 65.00 2023-04-19
TRC
B116300-10mg
Balsalazide
80573-04-2
10mg
$ 115.00 2023-04-19
TRC
B116300-25mg
Balsalazide
80573-04-2
25mg
$ 247.00 2023-04-19
TRC
B116300-50mg
Balsalazide
80573-04-2
50mg
$ 460.00 2023-04-19
abcr
AB509392-100 mg
Balsalazide
80573-04-2
100MG
€207.60 2023-07-10
abcr
AB509392-1 g
Balsalazide
80573-04-2
1g
€602.90 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20494-10mg
Balsalazide
80573-04-2 98%
10mg
¥856.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20494-50mg
Balsalazide
80573-04-2 98%
50mg
¥3000.00 2023-09-09
ChemScence
CS-2899-10mg
Balsalazide
80573-04-2 99.20%
10mg
$119.0 2022-04-26
ChemScence
CS-2899-50mg
Balsalazide
80573-04-2 99.20%
50mg
$432.0 2022-04-26

Balsalazide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 5 °C
1.2 Reagents: Hydrogen Catalysts: Palladium ;  1 atm, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
1.4 Solvents: Water ;  10 min, rt; rt → -5 °C
1.5 Reagents: Sodium nitrite Solvents: Water ;  1 h, 0 °C
1.6 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  0 °C
1.7 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 8, 0 °C
1.8 1 h, rt
Referenz
Preparation of sodium balsalazide
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  6 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 5 °C; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, 65 °C
4.1 Reagents: 4-Nitrobenzoic acid ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
4.2 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  0 °C
4.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 8
4.4 Reagents: Hydrochloric acid Solvents: Water ;  1 h
Referenz
Synthesis of balsalazide sodium
Shi, Zhenhua; et al, Zhongguo Yiyao Gongye Zazhi, 2003, 34(11), 537-538

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 1 bar, rt
2.1 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  15 - 20 min, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 10, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air
Hofmann, Dagmar ; et al, Chemistry - A European Journal, 2017, 23(17), 4042-4045

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 1 bar, rt
3.1 Reagents: Sodium carbonate ,  Sodium hydroxide Solvents: Water ;  15 - 20 min, 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 10, 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air
Hofmann, Dagmar ; et al, Chemistry - A European Journal, 2017, 23(17), 4042-4045

Balsalazide Raw materials

Balsalazide Preparation Products

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